1-Bromo-4-(cyclohexylmethyl)benzene
Overview
Description
1-Bromo-4-(cyclohexylmethyl)benzene is an organic compound belonging to the class of bromobenzene derivatives. It is characterized by a benzene ring substituted with a bromine atom and a cyclohexylmethyl group. This compound is widely used in various fields, including medical, environmental, and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(cyclohexylmethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(cyclohexylmethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions, with the bromine atom selectively attaching to the para position of the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(cyclohexylmethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Corresponding substituted benzene derivatives.
Suzuki-Miyaura Coupling: Biaryl compounds.
Reduction: 4-(cyclohexylmethyl)benzene.
Scientific Research Applications
1-Bromo-4-(cyclohexylmethyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(cyclohexylmethyl)benzene primarily involves electrophilic aromatic substitution reactions. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This results in the formation of various substituted benzene derivatives, depending on the nucleophile and reaction conditions .
Comparison with Similar Compounds
1-Bromo-4-methylbenzene: Similar structure but with a methyl group instead of a cyclohexylmethyl group.
1-Bromo-4-ethylbenzene: Contains an ethyl group instead of a cyclohexylmethyl group.
1-Bromo-4-(tert-butyl)benzene: Features a tert-butyl group in place of the cyclohexylmethyl group.
Uniqueness: 1-Bromo-4-(cyclohexylmethyl)benzene is unique due to the presence of the bulky cyclohexylmethyl group, which can influence its reactivity and steric properties. This makes it particularly useful in applications requiring specific spatial and electronic characteristics .
Properties
IUPAC Name |
1-bromo-4-(cyclohexylmethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVUWNISUZIEJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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